2-(4-CHLOROPHENYL)-2-OXOETHYL ACENAPHTHYLENO[1,2-B]QUINOXALINE-9-CARBOXYLATE
Overview
Description
2-(4-Chlorophenyl)-2-oxoethyl acenaphthyleno[1,2-b]quinoxaline-9-carboxylate is a complex organic compound that belongs to the class of acenaphthoquinone derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their unique structural features and biological activities .
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-2-oxoethyl acenaphthyleno[1,2-b]quinoxaline-9-carboxylate typically involves multicomponent reactions (MCRs). These reactions are highly efficient and converge multiple starting materials into a single product, incorporating all atoms of the reactants . The most common synthetic route involves the condensation of acenaphthoquinone with various o-phenylene diamine derivatives under specific conditions, such as sonication in water . Industrial production methods often utilize the oxidation of acenaphthene with various oxidizing agents or the Friedel–Crafts reaction of naphthalene derivatives with oxalyl chloride .
Chemical Reactions Analysis
2-(4-Chlorophenyl)-2-oxoethyl acenaphthyleno[1,2-b]quinoxaline-9-carboxylate undergoes several types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-Chlorophenyl)-2-oxoethyl acenaphthyleno[1,2-b]quinoxaline-9-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl acenaphthyleno[1,2-b]quinoxaline-9-carboxylate involves its interaction with molecular targets such as DNA and proteins. The compound binds to DNA through the minor groove and occupies the active site of proteins via hydrogen bonding . This interaction leads to the inhibition of specific biological pathways, resulting in its anticancer and antimicrobial effects .
Comparison with Similar Compounds
2-(4-Chlorophenyl)-2-oxoethyl acenaphthyleno[1,2-b]quinoxaline-9-carboxylate is unique due to its specific structural features and biological activities. Similar compounds include:
Acenaphtho[1,2-b]quinoxaline-9-carboxylic acid: This compound shares a similar core structure but differs in its functional groups.
Butyl 2-amino-1-(4-chlorophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carboxylate: Another derivative with similar structural features but different substituents.
Ethyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carboxylate: A related compound with variations in the substituent groups.
These compounds highlight the diversity and potential of acenaphthoquinone derivatives in various scientific and industrial applications.
Properties
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] acenaphthyleno[1,2-b]quinoxaline-9-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H15ClN2O3/c28-18-10-7-15(8-11-18)23(31)14-33-27(32)17-9-12-21-22(13-17)30-26-20-6-2-4-16-3-1-5-19(24(16)20)25(26)29-21/h1-13H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWDZOSHDIJBDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=NC5=C(C=C(C=C5)C(=O)OCC(=O)C6=CC=C(C=C6)Cl)N=C4C3=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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